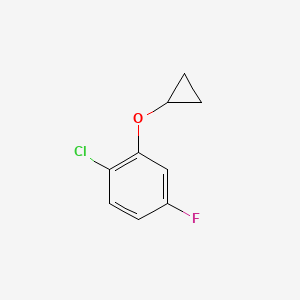
1-Chloro-2-cyclopropoxy-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cyclopropoxy-4-fluorobenzene is an organic compound with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a fluoro group attached to a benzene ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 1-Chloro-2-cyclopropoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-cyclopropoxy-4-fluoroaniline with thionyl chloride to introduce the chloro group . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate compounds . Industrial production methods may involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
1-Chloro-2-cyclopropoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the fluoro group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but may include substituted benzene derivatives and cyclopropyl-containing compounds .
Scientific Research Applications
1-Chloro-2-cyclopropoxy-4-fluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-2-cyclopropoxy-4-fluorobenzene involves its interaction with electrophilic and nucleophilic sites on other molecules. The chloro group can act as a leaving group in substitution reactions, while the fluoro group can participate in hydrogen bonding and other interactions . The molecular targets and pathways involved depend on the specific context of its use, such as in synthetic chemistry or material science .
Comparison with Similar Compounds
1-Chloro-2-cyclopropoxy-4-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain substitution reactions.
1-Chloro-2-fluorobenzene: Similar in structure but without the cyclopropoxy group, leading to different reactivity and applications.
1-Bromo-4-fluorobenzene: Contains a bromo group instead of a chloro group, which affects its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-4-fluorobenzene |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
GTGDZPNBMPSJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


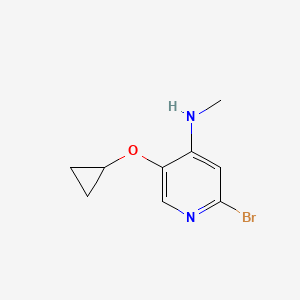
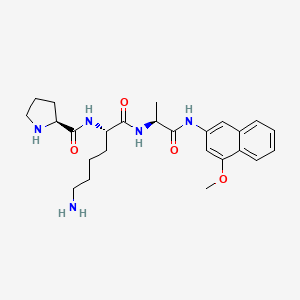
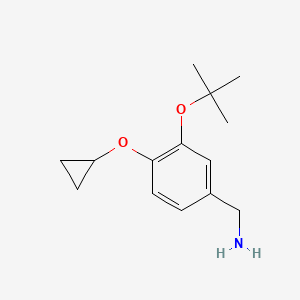
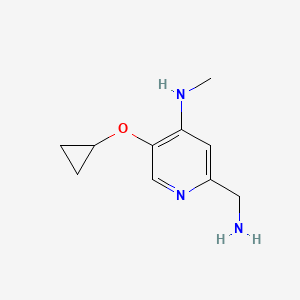
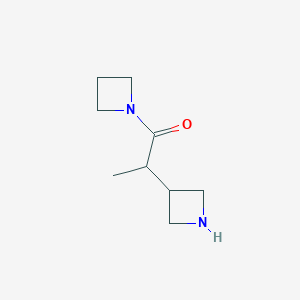
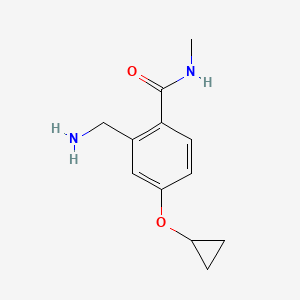
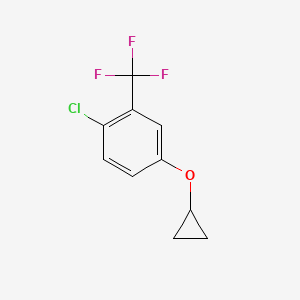
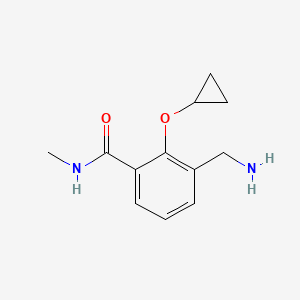
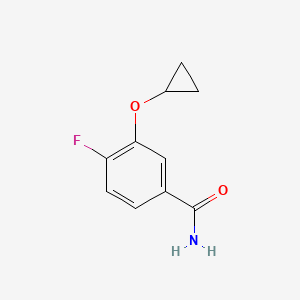
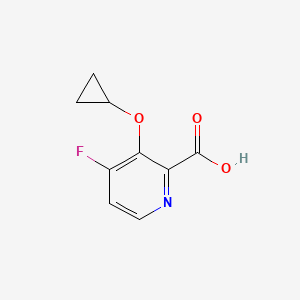
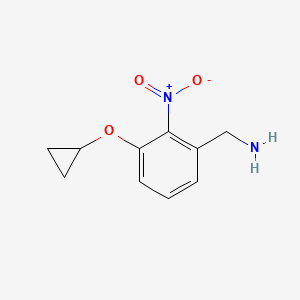
![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)
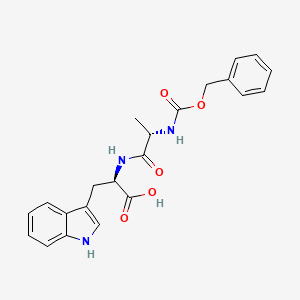
![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
